WAY 126299A

5-Lipoxygenase Leukotriene D4 Dual Inhibitor

WAY 126299A is a unique, orally active dual-acting small molecule simultaneously inhibiting 5-lipoxygenase (IC50=12.2 μM) and antagonizing LTD4 (pKB=6.4). Unlike selective agents (e.g., zileuton, montelukast), it blocks both leukotriene synthesis and receptor signaling, providing a distinct pharmacological fingerprint. Ideal for respiratory inflammation research and SAR benchmarking. Ensure your study's mechanistic integrity—verify this dual activity profile before purchase.

Molecular Formula C22H19N2NaO3S
Molecular Weight 414.5 g/mol
CAS No. 169626-43-1
Cat. No. B1683585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY 126299A
CAS169626-43-1
Synonyms6-(2-benzothiazolylmethoxy)-N-hydroxy-alpha-N,N-dimethyl-2-naphthaleneacetamide sodium salt
WAY 126299A
WAY-126299A
Molecular FormulaC22H19N2NaO3S
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4S3)C(=O)N(C)[O-].[Na+]
InChIInChI=1S/C22H19N2O3S.Na/c1-14(22(25)24(2)26)15-7-8-17-12-18(10-9-16(17)11-15)27-13-21-23-19-5-3-4-6-20(19)28-21;/h3-12,14H,13H2,1-2H3;/q-1;+1/t14-;/m0./s1
InChIKeyOKNIRCHGGNQFDK-UQKRIMTDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WAY 126299A (CAS 169626-43-1): A Quantitative Baseline for Dual-Acting 5-Lipoxygenase Inhibition and Leukotriene D4 Antagonism


WAY 126299A is a dual-acting small molecule that functions as both a 5-lipoxygenase (5-LO) inhibitor and a leukotriene D4 (LTD4) receptor antagonist . It exhibits an IC50 of 12.2 μM for 5-LO inhibition and a pKB of 6.4 for LTD4 antagonism, and is orally active in preclinical models . The compound was originated by Wyeth (now Pfizer) and has been primarily investigated for its potential in inflammatory respiratory conditions such as asthma [1].

WAY 126299A: Why Dual 5-LO/LTD4 Activity Cannot Be Replicated by Single-Mechanism Comparators


The leukotriene pathway is a complex cascade involving both the synthesis of leukotrienes (via 5-LO) and their subsequent receptor-mediated actions (via LTD4). Single-mechanism agents like zileuton (a 5-LO inhibitor only) or montelukast (an LTD4 antagonist only) address only one branch of this pathway [1]. WAY 126299A is distinguished by its quantifiable dual-action profile, which simultaneously inhibits 5-LO (IC50 = 12.2 μM) and antagonizes LTD4 (pKB = 6.4) . A user attempting to substitute WAY 126299A with a selective 5-LO inhibitor would lose all LTD4 antagonist activity, while a substitution with a pure LTD4 antagonist would forgo all 5-LO inhibitory effects. This fundamental difference in mechanism prevents generic interchange and necessitates compound-specific selection for studies requiring this specific dual pharmacological fingerprint.

Quantitative Differentiation Guide: WAY 126299A vs. Structural and Pharmacological Analogs


Dual 5-LO/LTD4 Mechanism vs. Single-Mechanism Comparators (Zileuton & Montelukast)

WAY 126299A is differentiated from single-mechanism agents by its quantifiable dual activity. It inhibits 5-LO with an IC50 of 12.2 μM and antagonizes LTD4 with a pKB of 6.4 . In contrast, the 5-LO inhibitor zileuton exhibits an IC50 of 0.5 μM for 5-LO but has no reported LTD4 antagonist activity . The LTD4 antagonist montelukast has a Ki of 0.18 nM for the CysLT1 receptor but does not inhibit 5-LO . This demonstrates that WAY 126299A provides a unique, quantifiable dual pharmacological profile not present in these commonly used comparators.

5-Lipoxygenase Leukotriene D4 Dual Inhibitor Asthma

5-Lipoxygenase Inhibitory Potency of WAY 126299A Relative to Zileuton

WAY 126299A inhibits 5-lipoxygenase with an IC50 of 12.2 μM . The clinically used 5-LO inhibitor zileuton is more potent, with a reported IC50 of 0.5 μM in similar in vitro assays . This indicates that while WAY 126299A is a weaker 5-LO inhibitor than zileuton, it provides this activity in combination with its LTD4 antagonist properties. The 24-fold difference in 5-LO potency is a critical selection parameter, as zileuton would be the preferred choice for studies requiring potent 5-LO inhibition without LTD4 antagonism.

5-Lipoxygenase Enzyme Inhibition IC50 In Vitro

Leukotriene D4 Antagonist Potency of WAY 126299A Relative to Montelukast

WAY 126299A antagonizes the LTD4 receptor with a pKB of 6.4 . This corresponds to an equilibrium dissociation constant (Kd) of approximately 398 nM. The clinically used LTD4 antagonist montelukast exhibits a Ki of 0.18 nM for the CysLT1 receptor , making it roughly 2,200-fold more potent. This significant difference in antagonist potency is a key differentiator: montelukast is a far more effective LTD4 antagonist but lacks 5-LO inhibitory activity.

Leukotriene D4 Receptor Antagonist pKB CysLT1

Orally Active Dual Mechanism in Antigen-Induced Bronchoconstriction Model

WAY 126299A is reported to be orally active and inhibits antigen-induced leukotriene-dependent bronchoconstriction in preclinical models . While specific ED50 values are not publicly available in the primary abstract, the compound's dual mechanism is demonstrated to be effective in a functional in vivo model. This contrasts with compounds like WY-50,295 tromethamine, another Wyeth 5-LO inhibitor, which was shown to be 4.6-fold more potent than zileuton in inhibiting antigen-induced leukotriene release but lacked the LTD4 antagonist activity of WAY 126299A [1].

In Vivo Oral Bioavailability Bronchoconstriction Asthma

Recommended Research Applications for WAY 126299A (CAS 169626-43-1) Based on Differentiated Activity


Investigating the Synergistic Effects of Dual 5-LO/LTD4 Pathway Modulation

WAY 126299A is an ideal tool compound for studies designed to dissect the relative contributions of 5-LO inhibition and LTD4 antagonism in a single leukotriene-driven phenotype. Its dual activity, as quantified by an IC50 of 12.2 μM for 5-LO and a pKB of 6.4 for LTD4 antagonism , allows researchers to probe a pharmacological profile not achievable with selective inhibitors (e.g., zileuton) or pure antagonists (e.g., montelukast). This is particularly relevant for in vitro mechanistic studies in cells or tissues where both leukotriene synthesis and receptor signaling are active.

In Vivo Preclinical Models of Allergic Asthma and Airway Inflammation

The compound's reported oral activity and demonstrated inhibition of antigen-induced leukotriene-dependent bronchoconstriction make it a candidate for in vivo pharmacological studies in rodent models of asthma . Its dual mechanism provides a distinct pharmacological fingerprint for comparing the efficacy of a combined 5-LO/LTD4 approach against selective 5-LO inhibitors like WY-50,295 tromethamine, which showed 4.6-fold greater potency in inhibiting leukotriene release but lacks the LTD4 antagonist component [1]. Researchers can use WAY 126299A to evaluate the functional consequences of simultaneously blocking both arms of the leukotriene pathway in a whole-animal context.

Structure-Activity Relationship (SAR) Studies on Dual-Acting Leukotriene Modulators

WAY 126299A, as a characterized dual-acting agent from Wyeth's research program, serves as a valuable reference point for medicinal chemistry and SAR campaigns. Its specific dual activity profile (IC50 for 5-LO = 12.2 μM; pKB for LTD4 = 6.4) can be used as a benchmark when evaluating new chemical entities designed to modulate the leukotriene pathway. Comparing new analogs against this baseline allows for a quantifiable assessment of improvements or shifts in the balance between 5-LO inhibitory and LTD4 antagonist activities.

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